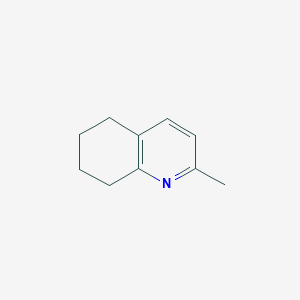

2-Methyl-5,6,7,8-tetrahydroquinoline

Description

The exact mass of the compound 2-Methyl-5,6,7,8-tetrahydroquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methyl-5,6,7,8-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5,6,7,8-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-5,6,7,8-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSMPOZTRKHFPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CCCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481449 | |

| Record name | 2-methyl-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2617-98-3 | |

| Record name | 2-methyl-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-Tetrahydro-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Comprehensive Technical Guide to the Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinoline

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 5,6,7,8-tetrahydroquinoline ring system is a prominent structural motif in a multitude of biologically active natural products and pharmacologically relevant therapeutic agents.[1] Its unique combination of a hydrogenated carbocyclic ring fused to a pyridine moiety imparts a three-dimensional architecture that is highly sought after in medicinal chemistry. The strategic introduction of substituents, such as a methyl group at the 2-position, allows for the fine-tuning of physicochemical properties and biological activity. 2-Methyl-5,6,7,8-tetrahydroquinoline, in particular, serves as a valuable building block in the synthesis of novel chiral ligands for asymmetric catalysis and as a scaffold for the development of new therapeutic agents.[2][3][4] This guide provides an in-depth exploration of the prevalent and efficient synthetic strategies for accessing this important molecule, with a focus on the underlying chemical principles and practical experimental guidance for researchers in organic synthesis and drug discovery.

Strategic Approaches to the Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinoline

The synthesis of 2-Methyl-5,6,7,8-tetrahydroquinoline is most effectively approached in a two-stage process:

-

Construction of the Aromatic Core: The initial and most critical phase involves the synthesis of the aromatic precursor, 2-methylquinoline. Several classic named reactions in organic chemistry provide robust pathways to this intermediate.

-

Selective Reduction of the Pyridine Ring: The subsequent step focuses on the selective hydrogenation of the pyridine ring of 2-methylquinoline to yield the desired 5,6,7,8-tetrahydroquinoline derivative.

This guide will dissect both stages, offering detailed protocols and mechanistic insights into the most reliable and scalable methods.

Part I: Synthesis of the 2-Methylquinoline Precursor

The construction of the 2-methylquinoline core can be accomplished through various well-established synthetic methodologies. This section will focus on two of the most reliable and versatile methods: the Doebner-von Miller reaction and the Combes synthesis.

The Doebner-von Miller Reaction: A Classic Approach

The Doebner-von Miller reaction is a widely utilized method for the synthesis of quinolines, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound.[5] For the synthesis of 2-methylquinoline, aniline is reacted with crotonaldehyde, which serves as the α,β-unsaturated aldehyde. The reaction is typically catalyzed by a strong acid, such as hydrochloric acid or sulfuric acid.

The mechanism of the Doebner-von Miller reaction is complex and has been the subject of considerable study.[6] A plausible pathway involves the following key steps:

-

Michael Addition: The reaction commences with a conjugate addition of aniline to crotonaldehyde to form a β-anilino aldehyde.

-

Cyclization and Dehydration: The intermediate aldehyde then undergoes an intramolecular cyclization onto the aromatic ring, followed by dehydration to form a dihydroquinoline.

-

Oxidation: The dihydroquinoline is subsequently oxidized to the aromatic 2-methylquinoline. An oxidizing agent, often generated in situ or added to the reaction mixture, facilitates this final step.

Diagram 1: Proposed Mechanism of the Doebner-von Miller Reaction for 2-Methylquinoline Synthesis

A simplified representation of the key transformations in the Doebner-von Miller synthesis of 2-methylquinoline.

Materials:

-

Aniline

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Nitrobenzene (as an oxidizing agent, optional)

-

Sodium Hydroxide (NaOH) solution

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add concentrated hydrochloric acid to aniline with cooling in an ice bath.

-

Reagent Addition: Slowly add crotonaldehyde to the stirred mixture. If using an external oxidizing agent, nitrobenzene can be added at this stage.

-

Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the solution is basic.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic extracts and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude 2-methylquinoline can be purified by vacuum distillation or column chromatography on silica gel.

| Parameter | Value | Reference |

| Aniline:Crotonaldehyde Ratio | 1 : 1.2 (molar) | [7] |

| Acid Catalyst | Conc. HCl or H₂SO₄ | [5][8] |

| Reaction Temperature | Reflux | [7] |

| Reaction Time | 4-8 hours | [7] |

The Combes Quinoline Synthesis: An Alternative Route

The Combes quinoline synthesis offers an alternative and efficient method for preparing substituted quinolines.[9] This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[9] For the synthesis of 2,4-dimethylquinoline (a close analog, illustrating the principle), aniline would be reacted with acetylacetone. To obtain 2-methylquinoline specifically, a β-ketoaldehyde would be required.

The Combes synthesis proceeds through the following key steps:

-

Enamine Formation: The aniline reacts with one of the carbonyl groups of the β-dicarbonyl compound to form an enamine intermediate.

-

Cyclization: Under acidic conditions, the enamine undergoes an intramolecular electrophilic aromatic substitution to form a cyclic intermediate.

-

Dehydration: The cyclic intermediate then dehydrates to yield the final quinoline product.

Diagram 2: General Mechanism of the Combes Quinoline Synthesis

A generalized schematic of the Combes synthesis, illustrating the formation of a substituted quinoline from an aniline and a β-diketone.

Note: This protocol is adapted for the synthesis of 2-methylquinoline, which would require a β-ketoaldehyde. A more common application of the Combes synthesis is for 2,4-disubstituted quinolines using a β-diketone.

Materials:

-

Aniline

-

A suitable β-ketoaldehyde (e.g., 3-oxobutanal, which can be generated in situ)

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (or other suitable organic solvent)

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the aniline and the β-ketoaldehyde.

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid or PPA to the mixture with stirring and cooling.

-

Heating: Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extraction: Extract the product with ethyl acetate. Combine the organic layers and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography or vacuum distillation.

| Parameter | Value | Reference |

| Aniline:β-dicarbonyl Ratio | 1 : 1 (molar) | [9] |

| Acid Catalyst | Conc. H₂SO₄ or PPA | [10] |

| Reaction Temperature | 100-140 °C | [10] |

| Reaction Time | 2-6 hours | [10] |

Part II: Catalytic Hydrogenation of 2-Methylquinoline

The final step in the synthesis of 2-Methyl-5,6,7,8-tetrahydroquinoline is the selective reduction of the pyridine ring of 2-methylquinoline. Catalytic hydrogenation is the most common and efficient method for this transformation.[11]

Choice of Catalyst and Reaction Conditions

The choice of catalyst is crucial for achieving high yields and selectivity. Several catalysts are effective for the hydrogenation of quinolines, including:

-

Palladium on Carbon (Pd/C): A widely used and effective catalyst for this transformation.[12]

-

Platinum on Carbon (Pt/C): Another excellent catalyst, often used in acidic media.

-

Rhodium and Ruthenium Catalysts: These are also employed, particularly for asymmetric hydrogenations.[13]

-

Cobalt-based Catalysts: Recent research has shown the efficacy of cobalt-based heterogeneous catalysts for quinoline hydrogenation.[14][15]

The reaction is typically carried out in a pressure vessel (autoclave) under a hydrogen atmosphere. The choice of solvent can influence the reaction rate and selectivity, with alcohols (e.g., ethanol, methanol) and acetic acid being common choices.

Catalytic hydrogenation involves the adsorption of both the quinoline substrate and hydrogen onto the surface of the metal catalyst. The reaction proceeds through a series of steps involving the stepwise addition of hydrogen atoms across the double bonds of the pyridine ring. The aromaticity of the pyridine ring makes its reduction more challenging than that of an isolated double bond, often requiring elevated pressures and temperatures.

Diagram 3: Workflow for the Catalytic Hydrogenation of 2-Methylquinoline

A step-by-step flowchart for the catalytic hydrogenation of 2-methylquinoline to its tetrahydro derivative.

Materials:

-

2-Methylquinoline

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (or Glacial Acetic Acid)

-

Hydrogen Gas (high purity)

-

Celite (or other filter aid)

Procedure:

-

Charging the Reactor: In the liner of a high-pressure autoclave, dissolve 2-methylquinoline in ethanol. Add the 10% Pd/C catalyst (typically 5-10% by weight of the substrate).

-

Sealing and Purging: Seal the autoclave and purge the system several times with nitrogen gas, followed by several purges with hydrogen gas to remove any air.

-

Pressurizing and Heating: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin stirring and heat the reaction mixture to the target temperature (e.g., 50-80 °C).

-

Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

-

Cooling and Depressurization: Cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

Catalyst Removal: Open the autoclave and dilute the reaction mixture with additional ethanol. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

-

Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Purification: The resulting crude 2-Methyl-5,6,7,8-tetrahydroquinoline can be purified by vacuum distillation to yield a colorless or pale yellow oil.

| Parameter | Value | Reference |

| Catalyst | 10% Pd/C | [12] |

| Solvent | Ethanol or Acetic Acid | [13] |

| Hydrogen Pressure | 50-500 psi | [11] |

| Reaction Temperature | 25-100 °C | [11][12] |

| Reaction Time | 6-24 hours | [11] |

Conclusion

The synthesis of 2-Methyl-5,6,7,8-tetrahydroquinoline is a well-established process that relies on fundamental reactions in heterocyclic chemistry. By employing a two-stage strategy of first constructing the aromatic 2-methylquinoline core via reactions such as the Doebner-von Miller or Combes synthesis, followed by catalytic hydrogenation, researchers can access this valuable building block in good yields. The protocols and mechanistic discussions provided in this guide are intended to serve as a comprehensive resource for scientists and professionals in the field of organic and medicinal chemistry, enabling the efficient and reliable synthesis of this important tetrahydroquinoline derivative for further research and development.

References

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

- Chelucci, G., Orrù, G., & Soccolini, F. (2004). Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. ARKIVOC, 2004(14), 44-50.

- Yan, C.-G., Wang, Q.-F., Cai, X.-M., & Sun, J. (2008). One-pot multicomponent synthesis of substituted 5,7-dihydro-1,6-naphthyridines and 5,6,7,8-tetrahydroquinolines. Tetrahedron, 64(17), 3844-3851.

- Google Patents. (n.d.). CN102898366A - Method for one-step preparation of 2-methylquinoline.

- Valerie, A., & Czechtizky, A. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 995.

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

- Google Patents. (n.d.). CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline.

- Rizzato, E., et al. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 26(1), 196.

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Retrieved from [Link]

- Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(10), 6141-6239.

- Cadoni, E., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5621.

- Kumar, I., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.

-

ResearchGate. (n.d.). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]

-

Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

- Cadoni, E., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Semantic Scholar.

- Beghetto, V., et al. (2021).

-

Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

- Zhou, Y.-G. (2016). Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands. The Chemical Record, 16(6), 2697-2711.

- Ferlin, M. G., & Chiapperini, E. (1989). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry, 54(22), 5393-5397.

-

University of Kansas. (n.d.). Syntheses of derivatives of quinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemoselective hydrogenation of quinoline derivatives with.... Retrieved from [Link]

- Singh, P., & Kaur, M. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Future Medicinal Chemistry, 13(6), 595-626.

- Enthaler, S., et al. (2015). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega, 5(10), 4940-4948.

- Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(3), 389-392.

-

Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

- Walters, M. A. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry, 66(20), 13783-13787.

- Wang, Y., et al. (2021). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Organic Letters, 23(22), 8829-8833.

-

Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

-

Quora. (n.d.). How to synthesis 2- methyl cyclohexanone from cyclohexanone. Retrieved from [Link]

-

PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 10. iipseries.org [iipseries.org]

- 11. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]

- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 14. thieme-connect.com [thieme-connect.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-5,6,7,8-tetrahydroquinoline

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Methyl-5,6,7,8-tetrahydroquinoline. The tetrahydroquinoline core is a significant structural motif in medicinal chemistry and materials science, valued for the three-dimensional character imparted by its partially saturated ring.[1] This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights into the molecule's synthesis, reactivity, and characterization. We will explore key experimental protocols, spectroscopic data, and the causality behind synthetic choices, grounded in authoritative references.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 2-Methyl-5,6,7,8-tetrahydroquinoline molecule belongs to a class of heterocyclic compounds that are foundational in the development of pharmaceuticals and specialized chemical agents.[2] Unlike its fully aromatic parent, quinoline, the tetrahydroquinoline structure possesses a partially saturated carbocyclic ring fused to the pyridine ring. This feature introduces a non-planar, three-dimensional geometry, which is often critical for specific, high-affinity interactions with biological targets such as enzymes and receptors.[1]

The introduction of a methyl group at the 2-position (the α-position relative to the nitrogen atom) significantly influences the molecule's electronic properties and steric profile. This substituent modulates the basicity of the nitrogen atom and provides a reactive handle for further synthetic transformations, making it a versatile building block in drug discovery and a valuable ligand in catalysis.[2][3] Derivatives of this scaffold have demonstrated promising antiproliferative activities against a range of human cancer cell lines, establishing it as a promising candidate for the development of novel anticancer agents.[2][4]

Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinoline

The synthesis of 2-Methyl-5,6,7,8-tetrahydroquinoline is primarily achieved through two strategic pathways: the reduction of a pre-formed quinoline ring system or the construction of the heterocyclic system via cyclocondensation reactions. The choice of route depends on the availability of starting materials, desired substitution patterns, and scalability.

Route A: Catalytic Hydrogenation of 2-Methylquinoline

The most direct and common method for synthesizing the title compound is the selective catalytic hydrogenation of 2-methylquinoline (quinaldine).[5] This reaction targets the less aromatic pyridine ring for reduction, leaving the benzene ring intact. However, controlling the selectivity to avoid over-reduction to decahydroquinoline or reduction of the benzene ring first can be challenging.[6]

The choice of catalyst and reaction conditions is paramount for achieving high chemoselectivity. Supported noble metal catalysts (e.g., Au/TiO₂) and transition metal catalysts (e.g., NiMo, Cobalt) have shown high efficacy.[6][7][8]

Caption: Synthetic Route A: Catalytic Hydrogenation.

Experimental Protocol: Gold-Catalyzed Hydrogenation of 2-Methylquinoline [7]

-

Catalyst Preparation: Prepare a supported gold catalyst (e.g., 1 mol% Au on a high surface area TiO₂ support) via deposition-precipitation or impregnation methods.

-

Reactor Setup: Charge a 25 mL stainless steel Parr autoclave with 2-methylquinoline (0.5 mmol), the Au/TiO₂ catalyst (1 mol% Au), and a suitable solvent such as toluene (3 mL).

-

Reaction Execution: Seal the autoclave. Purge the vessel by pressurizing with H₂ gas three times to remove internal air. Finally, charge the autoclave with H₂ gas to the desired pressure (e.g., 2 MPa).

-

Heating and Stirring: Heat the mixture to the target temperature (e.g., 60-140 °C) while stirring vigorously (e.g., 1200 rpm) with a magnetic stir bar.

-

Monitoring and Work-up: Monitor the reaction progress by GC-MS. Upon completion, cool the reactor to room temperature and carefully vent the excess H₂ gas.

-

Purification: Filter the reaction mixture to remove the heterogeneous catalyst. Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary.

Route B: Friedländer Annulation

An alternative strategy involves constructing the quinoline ring system from acyclic precursors using the Friedländer synthesis.[9] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone.[10][11] For the target molecule, this would typically involve reacting a 2-aminobenzaldehyde with methyl ethyl ketone, followed by hydrogenation of the resulting quinoline. This multi-step approach offers greater control for creating complex substitution patterns.[12]

Caption: Synthetic Route B: Friedländer Annulation followed by Reduction.

Physicochemical Properties

The physical and chemical properties of 2-Methyl-5,6,7,8-tetrahydroquinoline are summarized in the table below. These properties are essential for designing experimental setups, purification procedures, and formulation strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃N | [13][14] |

| Molecular Weight | 147.221 g/mol | [13][14] |

| Appearance | Colorless to pale yellow liquid | [13][14] |

| Boiling Point | 225 °C | [14] |

| CAS Number | 2617-98-3 | [14] |

| IUPAC Name | 2-methyl-5,6,7,8-tetrahydroquinoline | [14] |

| SMILES | CC1=NC2=C(CCCC2)C=C1 | [14] |

Spectroscopic and Structural Characterization

Accurate characterization is critical for confirming the identity and purity of synthesized 2-Methyl-5,6,7,8-tetrahydroquinoline. NMR spectroscopy and mass spectrometry are the primary analytical tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides distinct signals for the different types of protons in the molecule. Expected chemical shifts (in CDCl₃) include: a singlet for the C2-methyl group protons (around 2.5 ppm), multiplets for the four methylene groups of the saturated ring (C5-C8, typically in the 1.7-2.8 ppm range), and signals in the aromatic region for the protons on the benzene ring (around 7.0-8.4 ppm).[3]

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the methyl carbon, the four aliphatic carbons, and the six aromatic carbons. The methyl carbon typically appears around 19-25 ppm. The aliphatic carbons (C5, C6, C7, C8) resonate in the 20-35 ppm range, while the aromatic and pyridine ring carbons appear further downfield (>120 ppm).[3][15]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern. The mass spectrum of 5,6,7,8-tetrahydroquinoline isomers is characterized by several key fragmentation pathways.[16]

-

Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight (m/z = 147).

-

Key Fragments: The fragmentation is distinct from the 1,2,3,4-isomer. The 5,6,7,8-isomer shows characteristic fragment ions at M-1 (loss of a hydrogen radical), M-15 (loss of a methyl radical), and a particularly intense peak at M-28 (loss of ethene via a retro-Diels-Alder reaction).[16]

Caption: Key Mass Spectrometry Fragmentation Pathways.

Chemical Reactivity

The reactivity of 2-Methyl-5,6,7,8-tetrahydroquinoline is dictated by the interplay between the basic nitrogen atom, the activated C2-methyl group, and the aromatic ring.

-

Reactions at the Nitrogen Atom: As a secondary amine, the nitrogen atom is basic and nucleophilic. It readily undergoes reactions such as protonation, alkylation, and acylation.

-

Reactions of the C2-Methyl Group: The methyl group at the 2-position is activated by the adjacent nitrogen atom. It can be deprotonated by strong bases (e.g., n-BuLi) to form a nucleophilic anion, which can then react with various electrophiles (e.g., aldehydes, alkyl halides) to form new C-C bonds.[12][17] This reactivity is crucial for elaborating the core structure.

-

Reactions of the Aromatic Ring: The benzene portion of the molecule can undergo electrophilic aromatic substitution, although the reaction conditions must be carefully controlled to avoid side reactions involving the more reactive pyridine ring.

Applications in Research and Development

The unique structural and chemical features of 2-Methyl-5,6,7,8-tetrahydroquinoline make it a valuable platform for various applications.

Medicinal Chemistry Scaffolding

The tetrahydroquinoline core is a "privileged scaffold" in medicinal chemistry. Derivatives of 2-Methyl-5,6,7,8-tetrahydroquinoline, particularly chiral amines at the C8 position, have been synthesized and evaluated for their biological activity.[2] Studies have shown significant antiproliferative effects against cancer cell lines, with the mechanism often linked to the induction of oxidative stress and mitochondrial damage within cancer cells.[2][4]

Ligand for Asymmetric Catalysis

Chiral derivatives of 2-Methyl-5,6,7,8-tetrahydroquinoline are effective ligands in transition metal-catalyzed asymmetric synthesis. For example, the 8-amino derivative, known as Me-CAMPY, has been employed in metal complexes for the asymmetric transfer hydrogenation (ATH) of ketones and imines, producing enantiomerically enriched alcohols and amines.[3]

Safety and Handling

2-Methyl-5,6,7,8-tetrahydroquinoline and its structural analogs are considered hazardous chemicals and must be handled with appropriate safety precautions.

-

Hazards: The compound is classified as a combustible liquid.[18][19] It can cause skin and serious eye irritation.[20][21] Some related quinoline derivatives are toxic if swallowed and may be suspected of causing cancer.[18]

-

Handling Precautions:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[18]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[20]

-

Keep away from heat, sparks, open flames, and other ignition sources.[18][21]

-

Avoid ingestion and inhalation. Wash hands thoroughly after handling.[20]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19]

This guide is intended for informational purposes for qualified professionals. Always consult the specific Safety Data Sheet (SDS) for the material before use and adhere to all institutional safety protocols.

References

-

Shanmugam Palanisamy. (2021). HYDRODENITROGENATION OF 2-METHYL QUINOLINE - EFFECT OF STERIC HINDRANCE IN LIQUID PHASE CATALYTIC HYDROGENATION. REVISTA DE CHIMIE, 72(3), 58-70. [Link]

-

Chelucci, G. (2004). Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. Archive for Organic Chemistry, 2004(14). Retrieved from [Link]

-

ResearchGate. (n.d.). Optimisation of the hydrogenation of 2-methylquinoline. Retrieved from [Link]

-

Draper, P. M., & MacLean, D. B. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(9), 1499-1505. Retrieved from [Link]

-

Sanna, C., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-5,6,7,8-tetrahydroquinoxaline. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methyltetrahydroquinoline. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Methyl-5,6,7,8-tetrahydroquinoxaline (CAS 38917-65-6). Retrieved from [Link]

-

Sanna, C., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. National Institutes of Health. Retrieved from [Link]

-

NIST. (n.d.). 2-Methyl-5,6,7,8-tetrahydroquinoxaline. Retrieved from [Link]

-

Manzini, S., et al. (2019). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 24(18), 3249. Retrieved from [Link]

-

Fisher Scientific. (2014). Safety Data Sheet - 5,6,7,8-Tetrahydroquinoline. Retrieved from [Link]

-

Ishida, N., et al. (2011). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society, 133(40), 15882-15885. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1981). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Retrieved from [Link]

-

Wang, H., et al. (2022). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Nature Communications, 13, 1561. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-methyl-5,6,7,8-tetrahydroquinoline. Retrieved from [Link]

-

Topf, C., & Timelthaler, D. (2022). Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Synthesis, 54(03), 629-642. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

-

Khan, I., et al. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 13, 25964-25985. Retrieved from [Link]

-

Organic Chemistry Portal. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Retrieved from [Link]

-

Wikipedia. (n.d.). Quinaldine. Retrieved from [Link]

Sources

- 1. 2-Methyl-5,6,7,8-tetrahydroquinoline | 2617-98-3 | Benchchem [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol|CAS 18004-75-6 [benchchem.com]

- 5. Quinaldine - Wikipedia [en.wikipedia.org]

- 6. revistadechimie.ro [revistadechimie.ro]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 10. Friedlaender Synthesis [organic-chemistry.org]

- 11. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. 2-Methyltetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 14. 5,6,7,8-Tetrahydro-2-methylquinoline 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 15. 5,6,7,8-Tetrahydroquinoline (10500-57-9) 13C NMR spectrum [chemicalbook.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. researchgate.net [researchgate.net]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. 5,6,7,8-Tetrahydro-2-methylquinoline | 2617-98-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

A Spectroscopic Guide to 2-Methyl-5,6,7,8-tetrahydroquinoline: Elucidating Structure Through NMR, IR, and Mass Spectrometry

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methyl-5,6,7,8-tetrahydroquinoline (CAS No. 2617-98-3), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide emphasizes the interpretation of spectral features to confirm the molecular structure and provides insights into the underlying principles of these analytical techniques.

Introduction

2-Methyl-5,6,7,8-tetrahydroquinoline is a bicyclic aromatic amine with a molecular formula of C₁₀H₁₃N and a molecular weight of 147.22 g/mol . Its structure, featuring a fusion of a pyridine ring with a cyclohexane ring, makes it a valuable scaffold in the synthesis of various biologically active molecules and functional materials. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data, providing a robust reference for its analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For 2-Methyl-5,6,7,8-tetrahydroquinoline, both ¹H and ¹³C NMR provide unambiguous evidence for its structure. The data presented here is based on the analysis of closely related structures and established principles of NMR spectroscopy for heterocyclic compounds.[2]

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Methyl-5,6,7,8-tetrahydroquinoline is expected to exhibit distinct signals corresponding to the aromatic protons, the aliphatic protons of the tetrahydroquinoline ring, and the methyl group. The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~7.0 - 7.2 | d | ~7.5 | 1H |

| H-4 | ~7.3 - 7.5 | d | ~7.5 | 1H |

| H-5 | ~2.7 - 2.9 | t | ~6.0 | 2H |

| H-8 | ~2.5 - 2.7 | t | ~6.0 | 2H |

| H-6, H-7 | ~1.7 - 2.0 | m | - | 4H |

| -CH₃ | ~2.4 - 2.6 | s | - | 3H |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ 7.0-7.5 ppm): The two doublets in this region are characteristic of the two protons on the pyridine ring (H-3 and H-4). The ortho-coupling between these protons typically results in a coupling constant of approximately 7.5 Hz.

-

Aliphatic Region (δ 1.7-2.9 ppm): The four methylene groups of the saturated ring give rise to signals in this region. The protons at C-5 and C-8, being adjacent to the aromatic ring and the nitrogen atom, respectively, are expected to be deshielded and appear as triplets due to coupling with the neighboring methylene protons. The protons at C-6 and C-7 are expected to appear as a complex multiplet.

-

Methyl Group (δ 2.4-2.6 ppm): The singlet corresponds to the three protons of the methyl group at the 2-position of the pyridine ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule. For 2-Methyl-5,6,7,8-tetrahydroquinoline, ten distinct signals are expected.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~157 |

| C-8a | ~147 |

| C-4 | ~137 |

| C-4a | ~132 |

| C-3 | ~122 |

| C-8 | ~34 |

| C-5 | ~29 |

| C-7 | ~28 |

| C-6 | ~20 |

| -CH₃ | ~19 |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic and Olefinic Region (δ 122-157 ppm): The signals for the five sp² hybridized carbon atoms of the pyridine ring and the fused aromatic system appear in this downfield region.

-

Aliphatic Region (δ 19-34 ppm): The four sp³ hybridized carbon atoms of the saturated ring and the methyl group resonate in this upfield region. The chemical shifts are influenced by their proximity to the nitrogen atom and the aromatic ring.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-5,6,7,8-tetrahydroquinoline in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0-160 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance of ¹³C.

-

Use a longer relaxation delay (e.g., 2-5 seconds) for quantitative analysis.

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] The IR spectrum of 2-Methyl-5,6,7,8-tetrahydroquinoline is expected to show characteristic absorption bands for C-H, C=C, and C=N bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050 | C-H stretch | Aromatic |

| ~2930, 2860 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1600, 1575 | C=C and C=N stretch | Pyridine ring |

| ~1445 | C-H bend | Aliphatic (CH₂) |

Interpretation of the IR Spectrum:

-

C-H Stretching Region (2800-3100 cm⁻¹): The bands above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic pyridine ring. The bands just below 3000 cm⁻¹ correspond to the C-H bonds of the saturated cyclohexane ring and the methyl group.

-

Double Bond Region (1500-1650 cm⁻¹): The absorptions in this region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.

-

Fingerprint Region (<1500 cm⁻¹): This region contains a complex pattern of absorptions arising from various bending and stretching vibrations, which are unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the pure solvent.

-

Place the sample in the instrument and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.[4] The electron ionization (EI) mass spectrum of 2-Methyl-5,6,7,8-tetrahydroquinoline is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z (mass-to-charge ratio) | Proposed Fragment | Interpretation |

| 147 | [C₁₀H₁₃N]⁺ | Molecular Ion (M⁺) |

| 146 | [M-H]⁺ | Loss of a hydrogen radical |

| 132 | [M-CH₃]⁺ | Loss of a methyl radical |

| 118 | [M-C₂H₅]⁺ or [M-28+H]⁺ | Loss of an ethyl radical or ethylene |

Interpretation of the Mass Spectrum:

-

Molecular Ion (m/z 147): The peak at m/z 147 corresponds to the molecular weight of the compound and is the most important indicator of its identity.

-

[M-H]⁺ (m/z 146): The loss of a hydrogen atom is a common fragmentation pathway for such compounds, leading to a stable ion.

-

[M-CH₃]⁺ (m/z 132): The loss of the methyl group from the 2-position is a characteristic fragmentation, resulting in a prominent peak.

-

[M-C₂H₅]⁺ or [M-28+H]⁺ (m/z 118): This fragment can arise from the cleavage of the saturated ring, involving the loss of an ethyl radical or ethylene.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Visualization of Molecular Structure and Fragmentation

To further aid in the understanding of the molecular structure and its behavior in the mass spectrometer, the following diagrams are provided.

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive analytical profile of 2-Methyl-5,6,7,8-tetrahydroquinoline. The combination of NMR, IR, and Mass Spectrometry allows for the unambiguous confirmation of its molecular structure. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this important heterocyclic compound in their work. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability of results.

References

-

Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2020). MDPI. [Link]

-

Mass spectra of tetrahydroquinolines. (1968). Canadian Journal of Chemistry. [Link]

-

2-Methyl-5,6,7,8-tetrahydroquinoxaline. NIST WebBook. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science. [Link]

-

Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. (2021). IEEE Xplore. [Link]

-

INFRARED SPECTROSCOPY (IR). University of Colorado Boulder. [Link]

Sources

The Pharmacological Profile of 2-Methyl-5,6,7,8-tetrahydroquinoline: A Technical Guide for Drug Discovery

Introduction: The Tetrahydroquinoline Scaffold in Medicinal Chemistry

The 5,6,7,8-tetrahydroquinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1] The partial saturation of the pyridine ring imparts a three-dimensional character to the molecule, which is often crucial for high-affinity interactions with biological targets.[1] The introduction of a methyl group at the 2-position, affording 2-methyl-5,6,7,8-tetrahydroquinoline, modulates the electronic and steric properties of the scaffold, providing a versatile platform for the development of novel therapeutic agents.[1] While direct pharmacological data on the parent 2-methyl-5,6,7,8-tetrahydroquinoline is limited, extensive research has focused on its derivatives, particularly in the realm of oncology. This guide provides a comprehensive overview of the synthesis, pharmacological properties, and therapeutic potential of this important chemical entity and its analogues.

Synthesis of the 2-Methyl-5,6,7,8-tetrahydroquinoline Core and its Derivatives

The synthesis of the 2-methyl-5,6,7,8-tetrahydroquinoline scaffold can be achieved through various synthetic routes. A common method involves the catalytic hydrogenation of 2-methylquinoline (quinaldine).[1] Additionally, multi-step syntheses starting from appropriate anilines and α,β-unsaturated carbonyl compounds via reactions like the Doebner-von Miller reaction, followed by hydrogenation, allow for the introduction of various substituents on the quinoline ring.[2]

The true pharmacological potential of this scaffold has been unlocked through the synthesis of its derivatives, particularly at the 8-position. Chiral 8-amino-2-methyl-5,6,7,8-tetrahydroquinoline is a key intermediate for creating libraries of compounds for biological screening.[1][3] The reactivity of the amino group facilitates the introduction of diverse functionalities, leading to the generation of Schiff bases and their corresponding reduced amines.[4][5]

Experimental Protocol: Synthesis of 8-Substituted 2-Methyl-5,6,7,8-tetrahydroquinoline Derivatives

The following is a generalized protocol for the synthesis of Schiff bases and their subsequent reduction to amines, based on methodologies reported in the literature.[4][5]

Step 1: Schiff Base Formation

-

Dissolve 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (1 equivalent) in a suitable solvent such as ethanol or methanol at 0 °C.

-

Add the desired aldehyde or ketone (1 equivalent) dropwise to the solution.

-

Stir the reaction mixture at 0 °C for 8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the desired Schiff base product is often obtained in high yield and may not require further purification.[5]

Step 2: Reduction of the Imine Group

-

Dissolve the Schiff base from Step 1 in a suitable solvent (e.g., methanol) and cool to 0 °C.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the solution.

-

Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).[4]

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude amine.

-

Purify the product by washing with a suitable solvent like tert-butyl-methyl ether.[5]

Caption: Synthetic workflow for 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives.

Pharmacological Profile: Focus on Antiproliferative Activity

The primary pharmacological activity reported for derivatives of 2-methyl-5,6,7,8-tetrahydroquinoline is their antiproliferative effect against a variety of cancer cell lines.[4][5][6]

Mechanism of Action: Induction of Oxidative Stress and Apoptosis

Several studies have elucidated the mechanism underlying the anticancer effects of these compounds. A prominent mechanism involves the induction of mitochondrial dysfunction and the generation of reactive oxygen species (ROS) in cancer cells.[4][5][6] This increase in intracellular ROS leads to mitochondrial membrane depolarization, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[4][5][6] The pro-oxidant effect appears to be selective for cancer cells, which often have a higher basal level of oxidative stress compared to normal cells.[4]

Caption: Proposed mechanism of antiproliferative action for 2-methyl-5,6,7,8-tetrahydroquinoline derivatives.

In Vitro Antiproliferative Activity

A number of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for some of the most active compounds.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| (R)-5a | Ovarian Carcinoma (A2780) | 6.5 | [1] |

| (S)-5a | Ovarian Carcinoma (A2780) | >50 | [1] |

| (R)-2b | Cervical Carcinoma (HeLa) | 12.3 | [1] |

| (S)-2b | Cervical Carcinoma (HeLa) | 25.1 | [1] |

| (R)-3b | T-lymphocyte (CEM) | 9.8 | [1] |

| (S)-3b | T-lymphocyte (CEM) | 18.5 | [1] |

| 3a | Colorectal Adenocarcinoma (HT-29) | 10.0 ± 1.1 | [4] |

| 5a | Biphasic Mesothelioma (MSTO-211H) | 8.5 ± 0.9 | [4] |

| 2b | Human Dermal Microvascular Endothelial Cells (HMEC-1) | 12.3 ± 1.5 | [4] |

Note: The specific structures for compounds 2b, 3a, 3b, and 5a can be found in the referenced literature.

Stereochemistry and Biological Activity

As evidenced in the data table, the stereochemistry of these chiral compounds plays a critical role in their biological activity. For instance, the (R)-enantiomer of compound 5a is significantly more potent than its (S)-enantiomer, highlighting the importance of a specific three-dimensional arrangement for interaction with its biological target.[4][5][6] This underscores the necessity of synthesizing and evaluating pure enantiomers in the drug discovery process for this class of compounds.

Other Potential Therapeutic Applications

While the primary focus of research has been on cancer, the broader tetrahydroquinoline scaffold has been investigated for a range of other therapeutic applications. For example, certain derivatives have been explored as C5a receptor antagonists, suggesting potential in inflammatory diseases.[7] Additionally, the tetrahydroquinoline scaffold has been considered for its potential as an mTOR inhibitor for the treatment of lung cancer.[8]

Future Directions and Research Gaps

Despite the promising antiproliferative activity of 2-methyl-5,6,7,8-tetrahydroquinoline derivatives, several areas warrant further investigation:

-

Pharmacological Profile of the Parent Compound: A thorough investigation into the pharmacological properties of the unsubstituted 2-methyl-5,6,7,8-tetrahydroquinoline is needed to provide a baseline understanding of the scaffold.

-

In Vivo Efficacy and Pharmacokinetics: The majority of the current research is limited to in vitro studies. In vivo studies are crucial to evaluate the efficacy, safety, and pharmacokinetic profiles of the most promising derivatives.

-

Target Deconvolution: While the induction of ROS and mitochondrial dysfunction is a proposed mechanism, the precise molecular targets of these compounds remain to be fully elucidated.

-

Exploration of Other Therapeutic Areas: The structural similarity of the tetrahydroquinoline scaffold to known bioactive molecules suggests that its derivatives could be explored for other indications beyond cancer.

Conclusion

2-Methyl-5,6,7,8-tetrahydroquinoline represents a valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated potent and selective antiproliferative activity in vitro, primarily through the induction of oxidative stress and apoptosis in cancer cells. The crucial role of stereochemistry in the biological activity of these compounds has been clearly established. While further research is required to fully understand their therapeutic potential, particularly through in vivo studies and target identification, the 2-methyl-5,6,7,8-tetrahydroquinoline scaffold holds significant promise for the development of novel anticancer agents.

References

- 1. 2-Methyl-5,6,7,8-tetrahydroquinoline | 2617-98-3 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 2-Methyl-5,6,7,8-tetrahydroquinoline Derivatives and Analogs

This guide provides a comprehensive technical overview of 2-methyl-5,6,7,8-tetrahydroquinoline derivatives and their analogs for researchers, scientists, and drug development professionals. This document delves into the synthesis, chemical properties, and burgeoning applications of this versatile heterocyclic scaffold, with a particular focus on its therapeutic potential and utility in catalysis.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The tetrahydroquinoline core is a privileged structural motif found in a multitude of natural alkaloids and synthetic analogs.[1] Its partially saturated pyridine ring imparts a three-dimensional character, which is often crucial for specific interactions with biological targets. The introduction of a methyl group at the 2-position, creating 2-methyl-5,6,7,8-tetrahydroquinoline, modulates the electronic and steric properties of the parent scaffold, giving rise to a diverse array of chemical entities with unique reactivity and a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2]

Contemporary research is focused on two primary areas: the development of novel therapeutic agents, particularly for oncology, and the application of chiral derivatives as ligands in asymmetric catalysis.[3][4]

Synthetic Strategies for 2-Methyl-5,6,7,8-tetrahydroquinoline Derivatives

The synthesis of the 2-methyl-5,6,7,8-tetrahydroquinoline core and its derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and stereochemistry.

Classical Annulation Reactions

The Povarov Reaction: This powerful multicomponent reaction is a cornerstone for constructing tetrahydroquinoline frameworks. It typically involves the cycloaddition of an aniline, an aldehyde, and an activated alkene.[5][6] The one-pot nature of the Povarov reaction allows for the rapid generation of molecular diversity.[7]

The Kröhnke Annulation: This method provides a route to functionalized pyridines and can be adapted for the synthesis of tetrahydroquinolines. The reaction occurs between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[8][9]

Synthesis of Chiral 8-Amino Derivatives

A significant focus in the field is the synthesis of chiral 8-amino-2-methyl-5,6,7,8-tetrahydroquinoline derivatives, which have shown considerable promise as both bioactive molecules and chiral ligands.[2][4]

Experimental Protocol: Synthesis of (R)- and (S)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine

This protocol is adapted from established literature procedures.[2]

Part A: Synthesis of 2-methyl-5,6,7,8-tetrahydroquinolin-8-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylquinoline in a suitable solvent (e.g., ethanol).

-

Reduction: Add a reducing agent, such as sodium borohydride, portion-wise at 0 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain 2-methyl-1,2,3,4-tetrahydroquinoline.

-

Oxidation: Dissolve the purified product in a suitable solvent and treat with an oxidizing agent (e.g., chromium trioxide) to yield 2-methyl-5,6,7,8-tetrahydroquinolin-8-one.

Part B: Asymmetric Reduction to Chiral Alcohols

-

Enzymatic Reduction: The kinetic resolution of the racemic ketone from Part A can be achieved using a lipase, such as Candida antarctica lipase B (CALB), in the presence of an acyl donor. This selectively acylates one enantiomer of the corresponding alcohol, allowing for separation.

-

Chemical Reduction: Alternatively, asymmetric reduction using a chiral reducing agent (e.g., a chiral borane reagent) can be employed to obtain the desired enantiomer of 2-methyl-5,6,7,8-tetrahydroquinolin-8-ol.

Part C: Conversion to Chiral Amines

-

Mesylation: Convert the chiral alcohol to the corresponding mesylate by reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine).

-

Azide Displacement: Displace the mesylate with sodium azide to form the chiral azide.

-

Reduction: Reduce the azide to the primary amine using a reducing agent such as lithium aluminum hydride or by catalytic hydrogenation to yield the final chiral 8-amino-2-methyl-5,6,7,8-tetrahydroquinoline.

Derivatization via Schiff Base Formation and Reduction

A common and efficient method for generating a library of derivatives involves the reaction of the 8-amino group with various aldehydes to form Schiff bases (imines), which can then be reduced to the corresponding secondary amines.

Experimental Protocol: Synthesis of a Schiff Base Derivative and its Reduction

This protocol describes the synthesis of (E)-N-(2-methyl-5,6,7,8-tetrahydroquinolin-8-yl)-1-(pyridin-2-yl)methanimine and its subsequent reduction.[2]

Part A: Schiff Base Formation

-

Dissolution: Dissolve 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (1.2 equivalents) in ethanol (10 mL) in a round-bottom flask.

-

Aldehyde Addition: Add pyridine-2-carbaldehyde (1 equivalent) to the solution at 0 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 8 hours.

-

Work-up: Add water (5 mL) to the reaction mixture and extract with dichloromethane (3 x 10 mL).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under vacuum to yield the Schiff base.

Part B: Reduction to the Secondary Amine

-

Dissolution: Dissolve the Schiff base from Part A in methanol.

-

Reduction: Add sodium borohydride portion-wise at 0 °C.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction with water and extract the product with dichloromethane.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography if necessary.

Physicochemical and Biological Properties

The physicochemical properties of 2-methyl-5,6,7,8-tetrahydroquinoline derivatives can be tuned by the nature and position of substituents, which in turn influences their biological activity.

| Property | 2-Methyl-5,6,7,8-tetrahydroquinoline | 8-Amino-2-methyl-5,6,7,8-tetrahydroquinoline | General Observations for Derivatives |

| Molecular Formula | C₁₀H₁₃N | C₁₀H₁₄N₂ | Varies with substitution |

| Molar Mass | 147.22 g/mol | 162.24 g/mol | Increases with the size of substituents |

| Appearance | Colorless oil[10] | - | Often oils or low-melting solids |

| LogP (calculated) | ~2.5 | ~1.8 | Varies significantly with lipophilicity of substituents |

| pKa | ~5.0 (pyridinium ion) | ~5.0 and ~9.0 | Influenced by electron-donating/withdrawing groups |

Table 1: Physicochemical Properties of the Core Scaffold and a Key Derivative.

Applications in Drug Discovery and Development

Derivatives of 2-methyl-5,6,7,8-tetrahydroquinoline have emerged as a promising class of compounds in drug discovery, with significant research focused on their anticancer properties.[3][11]

Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative activity of these derivatives against a range of human cancer cell lines, including ovarian, colon, and cervical cancer.[2][12]

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| (R)-5a | A2780 (Ovarian) | 6.5 | [2] |

| (S)-5a | A2780 (Ovarian) | >50 | [2] |

| (R)-2b | HeLa (Cervical) | 12.3 | [2] |

| (S)-2b | HeLa (Cervical) | 25.1 | [2] |

| (R)-3b | CEM (T-lymphocyte) | 9.8 | [2] |

| (S)-3b | CEM (T-lymphocyte) | 18.5 | [2] |

| 20d | HCT-116 (Colon) | Micromolar concentrations | [1] |

Table 2: In Vitro Antiproliferative Activity of Selected 2-Methyl-5,6,7,8-tetrahydroquinoline Derivatives.

Mechanism of Action in Cancer Cells

The anticancer effects of these compounds are often attributed to their ability to induce oxidative stress and subsequently trigger apoptosis.[12]

Induction of Reactive Oxygen Species (ROS): The most active compounds have been shown to increase intracellular levels of ROS.[2] This surge in ROS disrupts the cellular redox balance, leading to oxidative damage to cellular components.

Mitochondrial Dysfunction: The increase in ROS can lead to the depolarization of the mitochondrial membrane, a key event in the intrinsic apoptotic pathway.[2]

Cell Cycle Arrest and Apoptosis: The cellular stress induced by ROS and mitochondrial dysfunction can lead to cell cycle arrest, typically at the G2/M phase, and ultimately programmed cell death (apoptosis).[2][12] Some derivatives have also been shown to induce autophagy via the PI3K/AKT/mTOR signaling pathway.[1]

Caption: Proposed mechanism of anticancer activity.

Structure-Activity Relationships (SAR)

Systematic studies have begun to elucidate the structural features that govern the biological activity of these compounds.

-

Chirality: The stereochemistry at the C8 position has a profound impact on antiproliferative activity. For several derivatives, the (R)-enantiomer is significantly more potent than the (S)-enantiomer.[2]

-

Substitution on the Amino Group: The nature of the substituent on the 8-amino group is critical. Aromatic and heteroaromatic moieties can enhance activity.

-

Substitution on the Aromatic Ring: The presence of bulky alkoxy groups at the 7-position and amino side chains at the 4-position of the quinoline ring have been shown to be beneficial for antiproliferative activity.[13]

Applications in Asymmetric Catalysis

Chiral 2-methyl-5,6,7,8-tetrahydroquinoline derivatives, particularly the 8-amino analogs (known as Me-CAMPY), have proven to be effective ligands in transition metal-catalyzed asymmetric reactions.[4]

Asymmetric Transfer Hydrogenation (ATH)

These chiral diamine ligands, when complexed with metals such as rhodium or iridium, form highly efficient catalysts for the asymmetric transfer hydrogenation of prochiral imines to chiral amines.[4][14] This is a crucial transformation for the synthesis of many pharmaceutical intermediates.[15]

Caption: Asymmetric Transfer Hydrogenation Workflow.

Experimental Protocol: Asymmetric Transfer Hydrogenation of a Dihydroisoquinoline

This protocol is a general representation based on procedures for ATH of cyclic imines.[4]

-

Catalyst Preparation: In an inert atmosphere glovebox, add the rhodium precursor (e.g., [Rh(Cp*)Cl₂]₂) and the chiral Me-CAMPY ligand to a reaction vial. Add a degassed solvent (e.g., isopropanol) and stir to form the catalyst complex.

-

Reaction Setup: In a separate vial, dissolve the 1-aryl-3,4-dihydroisoquinoline substrate in the reaction solvent.

-

Initiation: Add the catalyst solution to the substrate solution. Then, add the hydrogen source, typically a mixture of formic acid and triethylamine.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 40 °C) and monitor by chiral HPLC to determine conversion and enantiomeric excess.

-

Work-up: Once the reaction is complete, quench with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.

-

Purification: Dry the organic layer, concentrate, and purify the product by column chromatography to yield the enantiomerically enriched tetrahydroisoquinoline.

Conclusion and Future Perspectives

The 2-methyl-5,6,7,8-tetrahydroquinoline scaffold is a versatile and valuable platform in medicinal chemistry and catalysis. The demonstrated anticancer activity, coupled with a growing understanding of the mechanism of action and structure-activity relationships, positions these compounds as promising leads for the development of novel therapeutics. Furthermore, their application as chiral ligands in asymmetric synthesis highlights their broader utility in chemical research.

Future research should focus on expanding the diversity of derivatives, exploring a wider range of biological targets, and developing more efficient and selective catalytic systems. A deeper mechanistic understanding of their biological activities will be crucial for translating these promising compounds into clinical candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors [mdpi.com]

- 5. The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview | Bentham Science [eurekaselect.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. 2-Methyltetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

literature review on 2-Methyl-5,6,7,8-tetrahydroquinoline

An In-depth Technical Guide to 2-Methyl-5,6,7,8-tetrahydroquinoline: Synthesis, Properties, and Applications

Introduction

2-Methyl-5,6,7,8-tetrahydroquinoline is a heterocyclic compound featuring a quinoline core with a partially saturated pyridine ring. This structural motif is of significant interest in the fields of medicinal chemistry, materials science, and catalysis.[1][2] The tetrahydroquinoline scaffold is a prominent feature in numerous natural alkaloids and synthetic molecules, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neurotropic properties.[1][3] The presence of a methyl group at the 2-position and the chiral center that can be introduced at the 8-position provide opportunities for structural modifications that can fine-tune the molecule's steric and electronic properties, leading to a diverse array of compounds with unique reactivity and potential applications.[1][4]

This technical guide provides a comprehensive overview of 2-methyl-5,6,7,8-tetrahydroquinoline, intended for researchers, scientists, and drug development professionals. It covers the core aspects of its synthesis, physicochemical and spectroscopic properties, chemical reactivity, and key applications, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding of this versatile chemical entity.

Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinoline

The synthesis of 2-methyl-5,6,7,8-tetrahydroquinoline and its derivatives can be achieved through several synthetic routes. The most common approach involves the catalytic hydrogenation of 2-methylquinoline (quinaldine).[1][5] More complex strategies, such as the Kröhnke annulation, offer alternative pathways to construct the tetrahydroquinoline core.[6][7]

Catalytic Hydrogenation of 2-Methylquinoline

A prevalent method for the synthesis of 2-methyl-5,6,7,8-tetrahydroquinoline is the catalytic hydrogenation of 2-methylquinoline. This reaction typically involves the use of a palladium-based catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction conditions, including temperature and pressure, can be optimized to achieve high yields of the desired product.[8]

Caption: Catalytic hydrogenation of 2-methylquinoline.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

The following protocol is a representative example of the synthesis of 2-methyl-5,6,7,8-tetrahydroquinoline via catalytic hydrogenation.

Materials:

-

2-Methylquinoline (quinaldine)

-

10% Palladium on carbon (Pd/C) catalyst

-

Ethanol (or a suitable solvent)

-

Hydrogen gas

-

High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

-

In a high-pressure reactor, dissolve 2-methylquinoline in ethanol.

-

Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst is typically 1-5 mol% relative to the substrate.

-

Seal the reactor and purge it with nitrogen gas to remove any air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

-

Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete when the hydrogen uptake ceases.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with ethanol to recover any residual product.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure 2-methyl-5,6,7,8-tetrahydroquinoline.

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic data are crucial for the identification and characterization of 2-methyl-5,6,7,8-tetrahydroquinoline.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | [5] |

| Molar Mass | 147.221 g/mol | [5] |

| Appearance | Colorless oil | [5] |

| Boiling Point | 125 °C at 17 Torr | [5] |

| CAS Number | 1780-19-4 | [5] |

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum of 2-methyl-5,6,7,8-tetrahydroquinoline exhibits characteristic signals for the aromatic protons, the aliphatic protons of the saturated ring, and the methyl group. The chemical shifts and coupling patterns provide valuable information about the structure of the molecule. For example, in a related chiral derivative, the protons on the saturated ring appear as multiplets in the range of 1.69-2.78 ppm, while the aromatic protons appear as doublets and double doublets between 7.05 and 8.40 ppm.[9]